

# Application Note: 1-Cycloocten-1-ol, Acetate as a Robust Enolate Equivalent[1]

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## Compound of Interest

Compound Name: 1-Cycloocten-1-ol, acetate

CAS No.: 14478-13-8

Cat. No.: B569487

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## Abstract & Strategic Value

In complex organic synthesis, the direct generation of enolates from ketones often suffers from issues of regioselectivity (kinetic vs. thermodynamic control) and self-condensation (aldol polymerization).[1] **1-Cycloocten-1-ol, acetate** (CAS 14618-16-7) serves as a "trapped" or "masked" enolate.[1] It is a stable, neutral precursor that can be purified and stored, then activated on demand to regenerate the specific lithium enolate or engaged directly in transition-metal-catalyzed cross-couplings.[1]

This guide details the scalable synthesis of **1-cycloocten-1-ol, acetate** from cyclooctanone and its subsequent application as a nucleophile in precision synthesis.[1]

## Molecule Profile & Properties[1][2][3][4][5][6][7]

Property	Data	Notes
IUPAC Name	1-Cycloocten-1-yl acetate	Also: Cyclooctenyl acetate
CAS Number	14618-16-7	
Formula		
Molecular Weight	168.23 g/mol	
Appearance	Colorless liquid	Distinctive ester-like odor
Stability	Moisture sensitive (slow hydrolysis)	Store under Argon/Nitrogen at 4°C
Solubility	Soluble in THF, Et <sub>2</sub> O, Hexane	Decomposes in protic solvents (MeOH, H <sub>2</sub> O)

## Synthesis Protocol: Preparation of 1-Cycloocten-1-ol, Acetate

While enol acetates can be made using acetic anhydride and strong acids (e.g.,

), that method is hazardous and often yields "tars." The isopropenyl acetate transesterification method is superior for safety, yield, and purity.

### Reaction Scheme

[1]

### Materials

- Cyclooctanone: 12.6 g (100 mmol)[1]
- Isopropenyl Acetate: 20.0 g (200 mmol, 2.0 equiv)
- -Toluenesulfonic acid monohydrate (-TSA): 0.5 g (catalyst)[1]
- Apparatus: Round-bottom flask, distillation head (fractional), heating mantle.[1]

## Step-by-Step Procedure

- Setup: Equip a dry 100 mL round-bottom flask with a short fractional distillation column and a distillation head.
- Charging: Add cyclooctanone (12.6 g) and isopropenyl acetate (20.0 g). Add the -TSA catalyst (0.5 g).
- Reaction: Heat the mixture gently. The reaction is driven by the removal of the lower-boiling byproduct, acetone (BP 56°C).[1]
- Distillation (Acetone Removal): Collect the distillate coming over between 55–60°C. This is the acetone formed during the exchange.[1]
- Completion: Once the head temperature rises significantly above 60°C (indicating acetone removal is complete), stop heating and allow the pot to cool.
- Purification:
  - Switch to a vacuum distillation setup.[1][2]
  - First, remove excess isopropenyl acetate (BP ~97°C at atm, much lower under vacuum).
  - Distill the product **1-cycloocten-1-ol, acetate** under reduced pressure (typically 10–15 mmHg).[1] Collect the main fraction (expected BP range 90–110°C at 15 mmHg, verify with refractive index or GC).[1]
- Yield: Expected yield is 85–95%.[1]

## Application 1: Regiospecific Generation of Lithium Enolates

This is the primary utility of enol acetates.[1] Unlike deprotonating a ketone with LDA (which relies on kinetic vs. thermodynamic control), cleaving an enol acetate with methyllithium (MeLi) generates the exact enolate corresponding to the double bond position, with no equilibration.

## Mechanism

The reaction requires 2 equivalents of MeLi.[1][3]

- Equiv 1: Attacks the acetate carbonyl, forming a tetrahedral intermediate that collapses to release the Lithium Enolate and Acetone.[1]
- Equiv 2: Immediately reacts with the liberated Acetone to form Lithium tert-butoxide ( )-[1][3]

## Protocol

- Preparation: Flame-dry a 250 mL flask and flush with Argon.
- Solvent: Add 50 mL anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
- Substrate: Add **1-cycloocten-1-ol, acetate** (1.68 g, 10 mmol).
- Activation: Add Methylithium (MeLi) solution (1.6 M in ether, 12.5 mL, 20 mmol) dropwise via syringe.
  - Note: The solution may become slightly cloudy due to Li-enolate aggregation.[1]
- Reaction Time: Stir at -78°C for 30–60 minutes. You now have a solution containing the specific lithium enolate of cyclooctanone and .[1]
- Electrophile Trapping: Add your electrophile (e.g., Benzaldehyde, Alkyl Halide) slowly.[1]
- Workup: Quench with saturated , extract with ether, and purify.

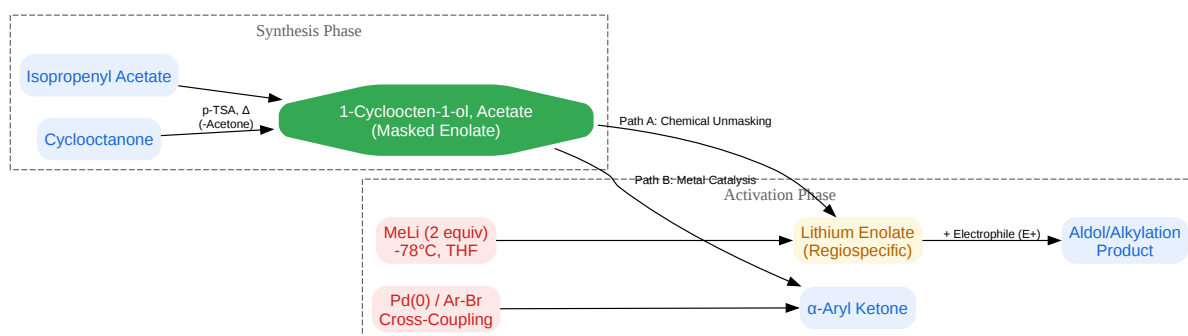
## Application 2: Palladium-Catalyzed -Arylation[1]

Enol acetates are excellent substrates for Pd-catalyzed coupling because they prevent the poly-arylation often seen when using free ketones and bases.[1]

## Protocol (Buchwald/Hartwig Type)

- Catalyst Loading:  
(1 mol%) and ligand (e.g., BINAP or , 2 mol%).[1]
- Base: Tributyltin methoxide ( ) is historically used to generate the tin enolate in situ, OR use weaker bases like in toluene if using modern active catalysts.[1]
- Coupling: React **1-cycloocten-1-ol, acetate** with an Aryl Bromide ( ) in Toluene at 80–100°C.
- Result: Formation of -aryl cyclooctanone.

## Visualization of Workflows



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Caption: Figure 1. Dual-pathway utility of 1-cycloocten-1-ol acetate: Synthesis via transesterification and activation via MeLi (Path A) or Pd-Catalysis (Path B).[1]

## Troubleshooting & Quality Control

Issue	Probable Cause	Corrective Action
Low Yield in Synthesis	Incomplete removal of acetone.[1]	Ensure the distillation head temperature stays low (55-60°C) during the reaction to drive equilibrium.
Hydrolysis (Reversion to Ketone)	Moisture in storage or reagents.[1]	Store enol acetate over molecular sieves.[1] Ensure THF is anhydrous.
Tertiary Alcohol Byproduct	Insufficient MeLi (only 1 equiv used).[1][3]	You must use 2.0–2.1 equivalents of MeLi.[1] The first equivalent generates acetone, which consumes the second.
Poly-alkylation	Temperature too high during activation.[1]	Maintain -78°C strictly during MeLi addition to prevent enolate equilibration.

## References

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## Sources

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